molecular formula C38H52N6O7 B601529 Atazanavir R,S,S,S-diastereomer CAS No. 1332981-14-2

Atazanavir R,S,S,S-diastereomer

Cat. No. B601529
M. Wt: 704.87
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

Atazanavir R,S,S,S-diastereomer is a variant of Atazanavir, an antiretroviral drug used in the treatment of HIV . It has a molecular formula of C38H52N6O7 and a molecular weight of 704.8555 .


Molecular Structure Analysis

The molecular structure of Atazanavir R,S,S,S-diastereomer is complex, with a molecular formula of C38H52N6O7 . It has defined stereocenters and no E/Z centers .


Physical And Chemical Properties Analysis

Atazanavir R,S,S,S-diastereomer has a molecular weight of 704.8555 and a molecular formula of C38H52N6O7 . Further physical and chemical properties such as density and pKa are predicted to be 1.178±0.06 g/cm3 and 11.11±0.46 respectively .

Scientific Research Applications

Cardiac Fibrosis Attenuation

Atazanavir, primarily known as an antiretroviral medication for HIV/AIDS, shows promising effects in attenuating cardiac fibrosis. A study demonstrated its capability to significantly reduce cardiac fibroblast proliferation and block inflammatory cascades in myocardial tissue, suggesting a protective role against myocardial infarction-induced cardiac fibrosis through the HMGB1/TLR 9 signaling pathway (Zhang et al., 2018).

HIV Treatment and Resistance

Atazanavir is a protease inhibitor (PI) effective in treating HIV infection. It allows once-daily administration due to its long half-life and large inhibitory quotient. Notably, its efficacy extends to both drug-naïve and treatment-experienced patients, with its role in various treatment regimens, including its use with ritonavir, being well-documented (Rivas et al., 2008).

Metabolism and Pharmacokinetics

In-depth exploration of atazanavir's metabolism reveals the presence of several metabolites in patient samples. These metabolites could contribute to both the drug's efficacy and potential toxicity, highlighting the importance of understanding atazanavir's comprehensive metabolic profile for clinical pharmacological research (Heine et al., 2009).

Nephrotoxicity Concerns

A critical aspect of atazanavir usage is its potential nephrotoxicity. Case studies and research indicate that it can lead to crystalline precipitation in the urinary system, potentially causing crystalluria, urolithiasis, and varying degrees of kidney injury. This highlights the need for careful prescription and monitoring, especially in patients at risk of chronic kidney disease (Hara et al., 2015).

Pharmacogenetics in Prescribing

The Clinical Pharmacogenetics Implementation Consortium provides guidelines for atazanavir prescribing, emphasizing the importance of UGT1A1 genotype knowledge. This is particularly relevant due to atazanavir's inhibition of hepatic uridine diphosphate glucuronosyltransferase (UGT) 1A1, affecting bilirubin metabolism and causing hyperbilirubinemia, which can lead to premature drug discontinuation (Gammal et al., 2016).

Comparative Efficacy in HIV Treatment

Studies comparing atazanavir with other antiretroviral agents like efavirenz or lopinavir/ritonavir show its comparable efficacy and safety in managing HIV-1 infection. It stands out for its lower impact on lipid profiles and gastrointestinal tolerability, making it a viable option in treatment regimens (Molina et al., 2008).

Future Directions

The use of Atazanavir in children and adolescents needs further investigation, but it remains a suitable option for a preferred second-line antiretroviral regimen . The future directions of Atazanavir R,S,S,S-diastereomer specifically are not mentioned in the search results.

properties

IUPAC Name

methyl N-[(2R)-1-[2-[(2S,3S)-2-hydroxy-3-[[(2S)-2-(methoxycarbonylamino)-3,3-dimethylbutanoyl]amino]-4-phenylbutyl]-2-[(4-pyridin-2-ylphenyl)methyl]hydrazinyl]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H52N6O7/c1-37(2,3)31(41-35(48)50-7)33(46)40-29(22-25-14-10-9-11-15-25)30(45)24-44(43-34(47)32(38(4,5)6)42-36(49)51-8)23-26-17-19-27(20-18-26)28-16-12-13-21-39-28/h9-21,29-32,45H,22-24H2,1-8H3,(H,40,46)(H,41,48)(H,42,49)(H,43,47)/t29-,30-,31+,32-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXRYRYVKAWYZBR-IHZBLBIESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(C(=O)NC(CC1=CC=CC=C1)C(CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)C(C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)[C@H](CN(CC2=CC=C(C=C2)C3=CC=CC=N3)NC(=O)[C@@H](C(C)(C)C)NC(=O)OC)O)NC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C38H52N6O7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Atazanavir R,S,S,S-diastereomer

CAS RN

1332981-14-2
Record name Atazanavir R,S,S,S-diastereomer
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1332981142
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ATAZANAVIR R,S,S,S-DIASTEREOMER
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/794NZ84YFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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